1-(6-mesitylpyridin-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(2,4,6-trimethylphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-10-7-11(2)16(12(3)8-10)15-6-5-14(9-17-15)13(4)18/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOGUROYGNGLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC=C(C=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 Mesitylpyridin 3 Yl Ethanone and Analogous Mesitylpyridine Ketone Systems
Retrosynthetic Analysis of the 1-(6-Mesitylpyridin-3-yl)ethanone Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the carbon-carbon bond between the pyridine (B92270) ring and the mesityl group. This bond is ideally formed via a cross-coupling reaction, a powerful tool for creating C-C bonds. acs.orglibretexts.org This retrosynthetic step leads to two key precursors: a pyridine-containing fragment and a mesityl-containing fragment.
The pyridine fragment required is an acetyl-substituted pyridine. Specifically, this would be 1-(6-halopyridin-3-yl)ethanone, where the halogen atom (typically bromine or chlorine) serves as a handle for the cross-coupling reaction. researchgate.net The mesityl fragment is typically a mesitylboronic acid or one of its derivatives, which are common reagents in Suzuki-Miyaura cross-coupling reactions. nih.gov
An alternative disconnection could involve forming the acetyl group late in the synthesis. However, the former approach is generally more convergent and allows for the diversification of the aryl or heteroaryl group at the 6-position of the pyridine ring.
Precursor Synthesis Strategies for Pyridine Nuclei with Ortho-Substituents
The successful synthesis of the target molecule hinges on the efficient preparation of the key pyridine precursors.
Halogenated pyridines are crucial intermediates for cross-coupling reactions. youtube.com The synthesis of compounds like 1-(6-bromopyridin-2-yl)ethanone has been documented. chemicalbook.com The introduction of a halogen atom onto the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. youtube.com Direct halogenation often requires harsh conditions and can lead to a mixture of products. youtube.com Therefore, multi-step sequences starting from more functionalized pyridines are often employed. For instance, a substituted picoline can be oxidized and then subjected to halogenation.
The acetyl group on the pyridine ring can be introduced through various methods. One common approach is the Friedel-Crafts acylation of a suitably activated pyridine derivative. However, the direct acylation of pyridine itself is difficult. A more feasible route involves the reaction of an organometallic pyridine species (e.g., a pyridyl lithium or Grignard reagent) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). Another strategy is the oxidation of a corresponding ethyl-substituted pyridine. The synthesis of 1-(6-ethynyl-pyridin-2-yl)-ethanone from 1-(6-bromopyridin-2-yl)ethanone demonstrates a functional group interconversion on a pre-existing acyl pyridine scaffold. chemicalbook.com
Cross-Coupling Reactions for Mesityl Incorporation
The key step in assembling the this compound scaffold is the cross-coupling reaction.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbons. acs.orglibretexts.org It typically involves the reaction of an organoboron compound (like mesitylboronic acid) with an organic halide (such as 1-(6-halopyridin-3-yl)ethanone) in the presence of a palladium catalyst and a base. libretexts.org The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.gov
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent. mdpi.comacs.org Different palladium sources and ligands exhibit varying levels of reactivity and stability, necessitating careful optimization for a specific substrate combination.
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) : This is a commonly used, commercially available air-stable catalyst. researchgate.net It has been successfully employed in the Suzuki coupling of various aryl and heteroaryl halides. nih.govmdpi.comnih.gov For instance, it has been used with potassium phosphate (B84403) as the base in a dioxane/water solvent system for the synthesis of novel pyridine derivatives. nih.gov However, its effectiveness can be limited with less reactive chlorides or sterically hindered substrates. acs.org
Pd(acac)2 (Palladium(II) acetylacetonate) : This palladium(II) source is often used in combination with a phosphine (B1218219) ligand. A patent describes a process for preparing a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, using Pd(acac)2 with the Xantphos ligand. google.com This highlights its utility in an industrial setting for the synthesis of complex molecules.
Pd(dppf)2Cl2 ([1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) : This catalyst is known for its high efficiency and broad applicability in cross-coupling reactions, particularly with heteroaryl chlorides. nih.govnih.govcdnsciencepub.com The dppf ligand's wide bite angle is often beneficial for promoting the reductive elimination step in the catalytic cycle. cdnsciencepub.com It has been shown to be effective in the Suzuki-Miyaura coupling of 2-pyridyl derivatives. nih.govcdnsciencepub.com
The choice of catalyst is often determined through screening experiments, where different combinations of palladium sources, ligands, bases, and solvents are tested to maximize the yield of the desired product. The following tables summarize typical conditions and findings for these catalyst systems in related Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Palladium Catalyst Systems in Suzuki-Miyaura Coupling
| Catalyst System | Typical Substrates | Base | Solvent | Temperature (°C) | Key Findings & References |
|---|---|---|---|---|---|
| Pd(PPh3)4 | Aryl/heteroaryl bromides and arylboronic acids | K3PO4, Na2CO3 | 1,4-Dioxane/Water, DMF | 70-95 | Good yields for various functionalized pyridines. nih.govmdpi.comnih.gov Can be less effective for less reactive chlorides. acs.org |
| Pd(acac)2 / Ligand | 1-(6-methylpyridin-3-yl)ethanone and 4-bromophenyl-methyl sulfone | K3PO4 | N,N-Dimethylformamide | 85 | Used in an industrial process with Xantphos as the ligand. google.com |
| Pd(dppf)2Cl2 | Pyridine-2-sulfonyl fluoride (B91410) and hetero(aryl) boronic acids | Na3PO4 | Dioxane | 65-100 | Effective for coupling of pyridine derivatives, with yields ranging from modest to good. nih.govcdnsciencepub.com |
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
Ligand Design and Effects on Coupling Efficiency and Selectivity (e.g., Phosphine Ligands)
The efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions for the synthesis of sterically hindered biaryls, such as this compound, are critically dependent on the design of the phosphine ligands coordinated to the palladium catalyst. These ligands play a crucial role in enhancing the rates of key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. nih.gov The electronic and steric properties of phosphine ligands are the primary factors that can be tuned to optimize the reaction outcome.
Key Ligand Properties and Their Effects:
Steric Bulk: Bulky phosphine ligands are known to facilitate the formation of monoligated L1Pd(0) intermediates, which are highly reactive species in the catalytic cycle. nih.gov This steric hindrance can accelerate the rate-limiting reductive elimination step and can also prevent the formation of undesired side products. researchgate.net For instance, the development of bulky dialkylbiaryl phosphines has significantly improved the scope of Suzuki-Miyaura couplings, enabling the use of less reactive aryl chlorides and sterically demanding substrates. nih.govrsc.org
Electron-Donating Capacity: Electron-rich phosphine ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. nih.govresearchgate.net This increased electron density on the metal center facilitates the cleavage of the carbon-halogen bond. The combination of steric bulk and electron-richness in ligands like the dialkylbiarylphosphines has proven to be particularly effective for challenging coupling reactions. nih.gov
Bite Angle: For bidentate phosphine ligands, the "bite angle" (the P-Pd-P angle) is a critical parameter. A wider bite angle can promote reductive elimination. The choice between monodentate and bidentate ligands can influence the stability and reactivity of the catalytic species. nih.gov While monodentate ligands are often favored for creating highly active, coordinatively unsaturated catalysts, bidentate ligands can offer enhanced stability.
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into these effects. researchgate.net For example, regression models show that oxidative addition is predominantly governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors. researchgate.net Virtual ligand-assisted screening is an emerging computational tool that aids in the in silico design and selection of optimal phosphine ligands for specific cross-coupling reactions by mapping out the electronic and steric features that maximize selectivity and efficiency. rsc.org
The table below summarizes various classes of phosphine ligands and their general effects on Suzuki-Miyaura coupling reactions.
| Ligand Class | Key Features | General Effect on Coupling | Example(s) |
| Triarylphosphines | Moderate steric bulk, tunable electronic properties | General-purpose ligands, often used in less demanding couplings. | Triphenylphosphine (PPh₃) |
| Dialkylbiarylphosphines | High steric bulk, electron-rich | Highly effective for coupling unactivated aryl chlorides and sterically hindered substrates. nih.gov | SPhos, XPhos, tBuXPhos rsc.org |
| Indolyl Phosphines | Air-stable, highly tunable steric and electronic properties | Effective for coupling aryl chlorides at low catalyst loadings. organic-chemistry.org | Indolyl-based phosphines |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors | Form very stable palladium complexes, often more active than phosphine-based catalysts. researchgate.net | Imidazolium-based NHCs |
Influence of Boronic Acid/Ester Reactants
Boronic Acids:
Arylboronic acids are the most commonly used organoboron reagents in Suzuki-Miyaura couplings. They are generally stable, commercially available, and participate readily in the transmetalation step. The transmetalation process typically involves the formation of a boronate species [ArB(OH)₃]⁻ upon reaction with the base, which then transfers the aryl group to the palladium center. The reactivity of boronic acids can be influenced by the electronic nature of the substituents on the aryl ring.
Boronic Esters:
Boronic esters, such as pinacol (B44631) esters, offer several advantages over boronic acids. They often exhibit enhanced stability, are less prone to protodeboronation (cleavage of the C-B bond by a proton source), and are generally easier to purify due to their crystalline nature and compatibility with chromatography. However, the transmetalation step with boronic esters can sometimes be slower than with the corresponding boronic acids. The use of stronger bases or specific reaction conditions may be necessary to facilitate the efficient transfer of the organic group to the palladium catalyst.
For the synthesis of complex molecules, such as this compound, the use of a boronate ester of mesitylene (B46885) could be advantageous to minimize side reactions and improve the handling of the organoboron reagent. In some cases, lithium triorgano(2-pyridyl)boronates, prepared from the corresponding 2-halopyridine, have been developed as effective nucleophiles in Suzuki-Miyaura reactions, particularly for coupling with aryl and heteroaryl bromides and chlorides. nih.gov
The following table outlines the general characteristics of boronic acids and boronic esters in Suzuki-Miyaura couplings.
| Organoboron Reactant | Advantages | Disadvantages |
| Boronic Acids | High reactivity, commercial availability | Prone to protodeboronation, potential for trimerization to boroxines |
| Boronic Esters (e.g., Pinacol Esters) | High stability, ease of purification, less prone to side reactions | Can be less reactive, may require stronger bases or specific conditions |
Solvent System Variations (e.g., Aqueous, Organic, Solvent-free conditions)
Organic Solvents:
Aprotic polar solvents are commonly used in Suzuki-Miyaura couplings as they effectively dissolve the catalyst, organic halides, and organoboron reagents. researchgate.net
Toluene (B28343), Tetrahydrofuran (THF), and 1,4-Dioxane: These are among the most frequently used solvents. wikipedia.orgresearchgate.net Dioxane, often in combination with water, is particularly common for coupling reactions involving pyridine derivatives. nih.govnih.gov
N,N-Dimethylformamide (DMF): This solvent is also utilized, for instance, in the synthesis of intermediates for pharmaceuticals like Etoricoxib, where the coupling is performed at elevated temperatures. google.com
Aqueous Systems:
A significant advantage of the Suzuki-Miyaura reaction is its compatibility with aqueous conditions. wikipedia.org The use of water as a solvent or co-solvent is economically and environmentally beneficial. nih.gov
Biphasic Organic-Water Systems: Mixtures such as toluene/water or dioxane/water are very common. nih.gov The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often dissolved in the aqueous phase, while the organic substrate and catalyst reside primarily in the organic phase. This setup facilitates the reaction at the interface.
Water as the Primary Solvent: The development of water-soluble ligands and catalysts has enabled Suzuki couplings to be performed in predominantly aqueous media, which simplifies product separation and catalyst recycling. nih.gov
Solvent-Free Conditions:
In some instances, Suzuki-Miyaura reactions can be conducted under solvent-free, or "neat," conditions. researchgate.net This approach is highly desirable from a green chemistry perspective as it minimizes solvent waste. These reactions are typically carried out by heating a mixture of the solid or liquid reactants and catalyst, often with microwave irradiation to accelerate the reaction.
The table below provides a summary of different solvent systems and their typical applications in Suzuki-Miyaura reactions.
| Solvent System | Examples | Characteristics & Applications |
| Organic | Toluene, THF, 1,4-Dioxane, DMF wikipedia.orgresearchgate.netgoogle.com | Good solubility for most reactants and catalysts. Widely used for a broad range of substrates. |
| Aqueous (Biphasic) | Dioxane/Water, Toluene/Water nih.govnih.gov | Environmentally friendlier, allows use of inorganic bases, common for pyridine derivatives. nih.gov |
| Aqueous (Primarily Water) | Water with a water-soluble catalyst nih.gov | "Green" approach, simplifies catalyst recycling and product isolation. nih.gov |
| Solvent-Free ("Neat") | Reactants mixed without solvent researchgate.net | Minimizes waste, often accelerated by microwave irradiation. |
Direct Arylation Strategies (e.g., C-H Functionalization)
Direct arylation via C-H functionalization represents a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions for the synthesis of biaryls like the mesitylpyridine core. nih.gov This approach avoids the need for pre-functionalized starting materials (such as organoborons or organotins), instead forming the C-C bond by directly activating a C-H bond on one of the aromatic partners. chimia.ch
The main challenge in direct C-H arylation is controlling the regioselectivity, as many aromatic and heteroaromatic compounds possess multiple C-H bonds with similar reactivity. mdpi.com
Directed C-H Arylation:
One common strategy to achieve regioselectivity is the use of a directing group. The directing group, attached to one of the substrates, coordinates to the transition metal catalyst (commonly palladium) and positions it in close proximity to a specific C-H bond (typically at the ortho position), facilitating its cleavage and subsequent functionalization. nih.gov For the synthesis of a 6-mesityl-3-acylpyridine system, a directing group could be placed at the 3-position to guide arylation to the 2- or 4-position, or a directing group at the 2-position could potentially direct functionalization to the 3-position, although this is less common.
Non-Directed C-H Arylation of Pyridines:
Directly arylating the pyridine ring without a directing group is challenging due to the electronic properties of the heterocycle. However, methods have been developed for the palladium-catalyzed direct C-H arylation of pyridines. These reactions often occur with a preference for the C2 or C3 positions, depending on the specific catalyst system and reaction conditions. researchgate.net For instance, palladium-catalyzed arylation of pyridines with aryl triflates has been shown to occur selectively at the C3 position. researchgate.net The synthesis of the 6-mesitylpyridine core would require a method that selectively arylates the C6 position of a 3-acetylpyridine (B27631) or, conversely, a method that arylates the C3 position of a 6-mesitylpyridine precursor.
The mechanism of these reactions can vary, but often involves either an electrophilic palladation pathway or a concerted metalation-deprotonation (CMD) pathway. nih.gov The choice of catalyst, ligand, base, and solvent all play a crucial role in determining the outcome and selectivity of the reaction. mdpi.com
Acyl Group Introduction and Modifications
Friedel-Crafts Acylation Analogs
The direct Friedel-Crafts acylation of pyridine is generally not feasible under standard conditions. The nitrogen atom in the pyridine ring is a Lewis base that readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated pyridinium (B92312) complex. This deactivation renders the ring strongly electron-deficient and resistant to electrophilic aromatic substitution. youtube.com Furthermore, acylation tends to occur at the nitrogen atom first, further deactivating the ring. youtube.com
Therefore, to introduce an acetyl group onto a pre-formed 6-mesitylpyridine ring, or to construct the ketone functionality during the synthesis, alternative methods analogous to Friedel-Crafts acylation are required.
Acylation of Metalated Pyridines:
A common strategy is to reverse the polarity of the pyridine ring through metalation. The pyridine derivative can be deprotonated using a strong base (e.g., an organolithium reagent) to generate a nucleophilic pyridyl anion. This anion can then react with an acylating agent, such as an ester or an acid chloride, to form the desired ketone. The position of metalation can be controlled by the substitution pattern on the pyridine ring or by using directing groups.
Cross-Coupling Reactions:
Modern cross-coupling reactions provide a powerful alternative for the introduction of an acyl group.
A halopyridine (e.g., 3-bromo-6-mesitylpyridine) can be coupled with an organometallic reagent that serves as an acyl anion equivalent.
Alternatively, a pyridyl organometallic reagent (e.g., a pyridylboronic acid or pyridylzinc halide) can be coupled with an acyl chloride under palladium catalysis (e.g., in a Stille-type or Negishi-type carbonylative coupling).
Acylation of Activated Pyridine Derivatives:
In some specific heterocyclic systems that contain a pyridine ring fused to another ring or with activating substituents, Friedel-Crafts-type acylations can be successful. For example, imidazo[1,2-a]pyridines can be selectively acetylated at the C-3 position using aluminum chloride as a catalyst. nih.govnih.gov While not directly applicable to a simple pyridine, this demonstrates that activating the heterocyclic system can enable such transformations.
The following table summarizes analogous approaches to Friedel-Crafts acylation for pyridine systems.
| Method | Description | Key Features |
| Acylation of Metalated Pyridines | Deprotonation of the pyridine ring followed by reaction with an acylating agent. | Reverses the normal reactivity of the pyridine ring. Requires strong bases and anhydrous conditions. |
| Cross-Coupling Reactions | Coupling of a halopyridine with an acyl anion equivalent or a pyridyl organometallic with an acyl halide. | Versatile and tolerant of many functional groups. Offers good control over regioselectivity. |
| Acylation via Radical Intermediates | Addition of acyl radicals to a protonated pyridine ring, followed by oxidation. youtube.com | An alternative pathway that operates under different mechanistic principles. |
Grignard Reagent-Mediated Additions
Grignard reagents are a cornerstone in the formation of carbon-carbon bonds and are particularly useful in the synthesis of pyridine derivatives. ambeed.com The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions. ambeed.com This reactivity can be harnessed to introduce alkyl or aryl groups.
A general approach involves the addition of a Grignard reagent to a pyridine N-oxide. Subsequent treatment with acetic anhydride can yield 2-substituted pyridines. organic-chemistry.org For the synthesis of compounds like this compound, a strategy could involve the reaction of a suitable Grignard reagent, such as mesitylmagnesium bromide, with a protected 3-acetylpyridine derivative. The high reactivity of Grignard reagents with N-acylpyridinium salts often leads to fast, non-catalyzed background reactions, which can be a challenge to control for achieving high selectivity. acs.org
Recent advancements have focused on catalytic enantioselective dearomative alkylation of pyridine derivatives using Grignard reagents. acs.orgnih.gov These methods often employ a chiral copper(I) complex as a catalyst to achieve high yields and enantioselectivities in the synthesis of chiral dihydro-4-pyridones. acs.orgnih.gov While not directly applied to this compound in the reviewed literature, these catalytic systems offer a promising avenue for creating chiral analogs. The general principle involves the in situ formation of an N-acylpyridinium salt, which is then attacked by the Grignard reagent under the influence of the chiral catalyst. acs.orgnih.gov
Claisen Condensation and Derivatives
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.org This method is highly valuable for constructing the ketone functional group in mesitylpyridine-ketone systems.
In a typical Claisen condensation, an ester is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.org For synthesizing a compound like this compound, a "crossed" Claisen condensation could be employed. wikipedia.org This would involve the reaction between an ester containing the mesitylpyridine moiety and a simple ester like ethyl acetate (B1210297), or vice-versa.
A notable application of this reaction is the synthesis of pyridine-substituted β-diketone compounds through the condensation of a ketone and an ester. rsc.org Researchers have successfully synthesized a series of pyridyl diketones by reacting a ketone with an ester, resulting in crystalline products. rsc.org The intramolecular version of this reaction, the Dieckmann condensation, is useful for forming cyclic β-keto esters from a molecule containing two ester groups. wikipedia.org
Titanium-mediated Claisen condensations have emerged as a powerful alternative, offering high yields and stereoselectivities under milder conditions compared to traditional base-mediated methods. kwansei.ac.jp These reactions tolerate a variety of functional groups that might be sensitive to strong bases. kwansei.ac.jp
Oxidation Reactions (e.g., Dess-Martin Periodinane)
Oxidation of a corresponding secondary alcohol is a direct and common method for preparing ketones like this compound. The Dess-Martin periodinane (DMP) is a highly effective and mild oxidizing agent for this transformation. wikipedia.orgorganic-chemistry.org DMP offers several advantages, including neutral pH conditions, rapid reaction times (often complete within 0.5 to 2 hours at room temperature), and high yields. wikipedia.orgorganic-chemistry.org
The reaction involves the oxidation of a primary alcohol to an aldehyde or a secondary alcohol to a ketone. wikipedia.orgwikipedia.org A key benefit of DMP is its high chemoselectivity, allowing for the oxidation of alcohols without affecting other sensitive functional groups such as furan (B31954) rings, sulfides, and vinyl ethers. wikipedia.org This makes it particularly suitable for complex molecules. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758). wikipedia.org
The mechanism of the Dess-Martin oxidation involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the deprotonation of the alpha-hydrogen of the alcohol by an acetate ion to yield the carbonyl compound. wikipedia.org While highly effective, the cost and potentially explosive nature of DMP can be a drawback for industrial-scale synthesis. wikipedia.org
Other oxidizing agents like pyridinium chlorochromate (PCC) can also be used to convert primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org However, DMP is often preferred due to higher yields and less stringent reaction conditions. libretexts.org
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.netcore.ac.uk Several MCRs are well-suited for the synthesis of substituted pyridines.
The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This reaction initially produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org Modifications to the Hantzsch synthesis allow for the creation of unsymmetrical pyridines. wikipedia.org
Another powerful one-pot method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonia or ammonium acetate. core.ac.ukorganic-chemistry.org This three-component heteroannulation proceeds with high regioselectivity under mild, often acid-free conditions, to afford polysubstituted pyridines in good yields. organic-chemistry.org Recent developments have shown that this reaction can be performed efficiently using microwave irradiation, significantly reducing reaction times. core.ac.uk
The Groebke–Blackburn–Bienaymé reaction (GBBR) is another versatile MCR for synthesizing imidazo[1,2-a]pyridines and can be adapted for other pyridine derivatives. mdpi.commdpi.com This reaction brings together an aldehyde, an amidine, and an isocyanide. mdpi.com Iron-mediated one-pot syntheses have also been developed, for instance, to produce 3,5-diarylpyridines from β-nitrostyrenes. nih.gov
Reaction Condition Optimization for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing byproducts and reaction time. acs.orgprismbiolab.com Key parameters that are often adjusted include temperature, pressure, and reaction time, with careful monitoring of the reaction progress.
Temperature and Pressure Effects
Temperature is a critical factor in most chemical reactions. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product. acs.org For many pyridine syntheses, such as the Bohlmann-Rahtz reaction, refluxing in a suitable solvent like ethanol (B145695) is common. organic-chemistry.org However, some modern methods, like certain Grignard additions and DMP oxidations, can be performed at room temperature. wikipedia.orgwikipedia.orgwikipedia.org Microwave irradiation offers an alternative to conventional heating, often leading to faster reactions and higher yields by providing uniform and efficient heating. core.ac.ukmdpi.com
Pressure can also influence the outcome of a reaction, particularly in the solid state or with gaseous reagents. High-pressure studies on pyridine have shown that it can undergo phase transitions and even polymerization under extreme conditions. researchgate.netaip.org While not typically a primary variable in the solution-phase synthesis of simple pyridine derivatives, pressure can play a role in certain cycloaddition reactions or when dealing with volatile starting materials.
Reaction Time and Monitoring (e.g., TLC)
The duration of a reaction is a key parameter to optimize. Reactions should be allowed to proceed to completion to maximize yield, but unnecessarily long reaction times can lead to byproduct formation. Thin-layer chromatography (TLC) is a simple, rapid, and widely used technique for monitoring the progress of a reaction. libretexts.orgacs.org
By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactants and the appearance of the product spot. libretexts.org This allows the chemist to determine when the reaction is complete and to proceed with the workup. libretexts.org The use of a "co-spot," where the reaction mixture and starting material are spotted in the same lane, can help to definitively identify the reactant spot and distinguish it from the product, especially if they have similar Rf values. libretexts.org For solid-phase syntheses, where monitoring can be challenging, specialized techniques involving photolabile linkers have been developed to allow for real-time monitoring by TLC. thieme.de
Isolation and Purification Techniques (e.g., Extraction, Crystallization, Column Chromatography)
The purification of this compound and analogous mesitylpyridine-ketone systems is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts from the reaction mixture. Standard laboratory techniques such as extraction, crystallization, and column chromatography are routinely employed to achieve high purity of the final product. The choice of method depends on the scale of the reaction and the nature of the impurities present.
Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. For pyridine-containing compounds, acid-base extraction is particularly effective. The basic nitrogen atom of the pyridine ring can be protonated by an acid, forming a water-soluble salt. This allows for the separation of the desired pyridine derivative from non-basic impurities.
In the purification of analogous ketone systems, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a common procedure involves dissolving the crude product in an organic solvent like dichloromethane and washing it with an aqueous acid solution, such as 0.5 M HCl. google.comgoogle.com The target compound moves into the aqueous phase as its hydrochloride salt. The aqueous phases are then combined, neutralized with a base (e.g., 15% NaOH) to a pH of approximately 6.8, which deprotonates the pyridinium salt, causing the purified product to precipitate out of the solution. google.comgoogle.com The precipitated solid can then be collected by filtration.
General methods for recovering pyridine derivatives from aqueous solutions also include extraction with organic solvents like alkyl acetates. google.com For removing residual pyridine, which might be used as a solvent or reagent, co-evaporation with toluene or washing with a saturated aqueous copper sulfate (B86663) solution are also effective strategies. researchgate.net
Crystallization
Crystallization is a powerful method for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound forms crystals, while impurities tend to remain in the solution.
For pyridine-ketone systems, various solvents have been utilized for recrystallization to obtain a product of high purity. For instance, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone has been successfully crystallized from N,N'-dimethylformamide (DMF) and acetone (B3395972). google.comgoogle.com In one procedure, the purified compound obtained after acidic extraction was dissolved in DMF at 120 °C. The solution was then cooled to 25 °C to induce crystallization, yielding a white solid with a high recovery rate of 88%. google.comgoogle.com In another instance, the crude product was recrystallized from acetone to yield the purified compound. google.com
Column Chromatography
Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it. For pyridine-based compounds, silica (B1680970) gel is a commonly used stationary phase.
In the synthesis of a 1-(6-methylpyridin-3-yl)ethanone analog, silica gel chromatography was employed for purification. google.com The crude product was loaded onto a silica gel column and eluted with a solvent gradient of ethyl acetate and cyclohexane, starting from a 5:5 ratio and gradually moving to 10:0 (ethyl acetate only). This method yielded the product as a white crystalline solid with a 91% molar yield. google.com The choice of eluent is crucial and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to achieve optimal separation. While effective, column chromatography of pyridine-containing compounds can sometimes be challenging due to the interaction of the basic pyridine nitrogen with the acidic silica gel, which can lead to peak tailing and poor separation. reddit.com
Chemical Reactivity and Mechanistic Investigations of 1 6 Mesitylpyridin 3 Yl Ethanone
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom. uoanbar.edu.iq This inherent electronic property, combined with the influence of the mesityl and acetyl substituents, governs its susceptibility to electrophilic and nucleophilic attack, as well as its ability to coordinate with metal centers.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. uoanbar.edu.iqalmerja.net The nitrogen atom's electron-withdrawing inductive effect reduces the electron density of the ring, making it less nucleophilic. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. uoanbar.edu.iqalmerja.net
In 1-(6-mesitylpyridin-3-yl)ethanone, the acetyl group at the 3-position is a deactivating group and a meta-director. The mesityl group at the 6-position is an activating group due to its electron-donating inductive and hyperconjugative effects. The directing effects of these substituents on the remaining open positions of the pyridine ring (positions 2, 4, and 5) must be considered.
The expected order of reactivity for electrophilic attack on the pyridine ring of this compound is likely to be C5 > C4 > C2. The C5 position is meta to the deactivating acetyl group and ortho to the activating mesityl group, making it the most likely site for substitution. The C4 position is para to the mesityl group and ortho to the acetyl group. The C2 position is ortho to the nitrogen and ortho to the mesityl group, making it sterically hindered and electronically deactivated.
| Position | Electronic Effects of Substituents | Steric Hindrance | Predicted Reactivity |
| C2 | Deactivated by nitrogen and acetyl group, activated by mesityl group | High | Low |
| C4 | Activated by mesityl group, deactivated by acetyl group | Moderate | Moderate |
| C5 | Activated by mesityl group, meta to acetyl group | Low | High |
Typical electrophilic aromatic substitution reactions and the predicted outcomes for this compound are summarized below.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 1-(6-Mesityl-5-nitropyridin-3-yl)ethanone |
| Halogenation | Br₂/FeBr₃ | 1-(5-Bromo-6-mesitylpyridin-3-yl)ethanone |
| Sulfonation | SO₃/H₂SO₄ | 5-Acetyl-2-mesitylpyridine-3-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Reaction is unlikely to occur due to deactivation of the ring and coordination of the Lewis acid with the pyridine nitrogen. uoanbar.edu.iq |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Reaction is unlikely to occur for the same reasons as acylation. uoanbar.edu.iq |
Nucleophilic Aromatic Substitution Potential
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqquimicaorganica.orgstackexchange.com For a successful SNA reaction, a good leaving group must be present at one of these activated positions. In this compound, there are no inherent leaving groups on the pyridine ring. Therefore, direct nucleophilic substitution is not a primary reaction pathway.
However, if a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at the 2- or 4-position, nucleophilic substitution would be a viable transformation. The bulky mesityl group at the 6-position would sterically hinder attack at this position.
Coordination Chemistry at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring is available for coordination with metal ions, making this compound a potential ligand in coordination chemistry. almerja.net The steric bulk of the mesityl group at the 6-position would significantly influence the coordination geometry and the stability of the resulting metal complexes. This steric hindrance could favor the formation of complexes with specific metals or in lower coordination numbers.
Reactivity of the Ethanone (B97240) Moiety
The ethanone (acetyl) group is a versatile functional group that can undergo reactions at both the alpha-carbon and the carbonyl carbon.
Alpha-Carbon Reactivity (e.g., Enolate Formation, Condensation Reactions)
The protons on the alpha-carbon of the ethanone group are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting enolate to be stabilized by resonance. masterorganicchemistry.comlibretexts.org Treatment of this compound with a suitable base will lead to the formation of the corresponding enolate.
The choice of base is crucial for controlling the extent of enolate formation. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are effective for the quantitative formation of the enolate. libretexts.org
Once formed, the enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations with aldehydes or ketones, and Claisen condensations with esters. organic-chemistry.orgresearchgate.net For example, the enolate could react with an aldehyde in an aldol condensation to form a β-hydroxy ketone, which could then be dehydrated to an α,β-unsaturated ketone.
Carbonyl Group Additions and Reductions
The carbonyl carbon of the ethanone group is electrophilic and can be attacked by nucleophiles. This includes reactions with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols.
The carbonyl group can also be reduced to a secondary alcohol. A variety of reducing agents can be employed for this transformation, with the choice of reagent determining the selectivity.
| Reaction | Reagent | Product |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | 1-(6-Mesitylpyridin-3-yl)ethanol |
| Reductive Amination | H₂, Catalyst, NH₃ | 1-(6-Mesitylpyridin-3-yl)ethanamine |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | 3-Ethyl-6-mesitylpyridine |
| Clemmensen Reduction | Zn(Hg), HCl | 3-Ethyl-6-mesitylpyridine |
Influence of the Mesityl Substituent on Reactivity
The mesityl group, a 2,4,6-trimethylphenyl substituent, is renowned in organic synthesis for its significant steric bulk and its electron-donating properties. These characteristics profoundly influence the reactivity of this compound.
Steric Hindrance Effects on Reaction Pathways
The three methyl groups of the mesityl substituent, positioned ortho and para to the point of attachment to the pyridine ring, create a sterically congested environment around the 6-position of the pyridine. This steric hindrance plays a crucial role in dictating the accessibility of reagents to the adjacent reactive sites, namely the pyridine nitrogen and the acetyl group at the 3-position.
In reactions targeting the pyridine nitrogen, such as quaternization or coordination to a metal center, the mesityl group can be expected to significantly impede the approach of electrophiles or ligands. This is a common strategy employed in catalyst design to control the coordination sphere of a metal and influence the selectivity of a reaction. youtube.comkhanacademy.org For instance, in nucleophilic substitution reactions, bulky groups can block the trajectory of the incoming nucleophile, slowing down or even preventing the reaction from occurring at the sterically encumbered site. masterorganicchemistry.comreddit.comyoutube.com
The table below illustrates the general principle of how steric hindrance from bulky substituents can affect reaction rates, using a hypothetical comparison.
Table 1: Hypothetical Effect of Steric Hindrance on Nucleophilic Addition to Substituted Pyridyl Ketones
| Substituent at C-6 | Relative Rate of Nucleophilic Attack at C-3 Ketone |
| -H | 100 |
| -CH₃ | 50 |
| -Mesityl | <10 |
Note: This table is illustrative and based on general chemical principles. Actual relative rates would require experimental determination.
Electronic Modulation of the Pyridine Ring and Ketone Functionality
The mesityl group also exerts a significant electronic influence on the this compound molecule. The three methyl groups are electron-donating through hyperconjugation and inductive effects. This increased electron density is relayed to the pyridine ring.
An increase in electron density on the pyridine ring generally has two opposing effects on reactivity. Firstly, it enhances the nucleophilicity of the pyridine nitrogen, making it more prone to react with electrophiles. However, as discussed above, this effect is likely to be strongly counteracted by the steric hindrance of the mesityl group.
Secondly, the electron-donating nature of the mesityl group can influence the electrophilicity of the carbonyl carbon of the acetyl group. By donating electron density to the pyridine ring, the mesityl group can, to some extent, reduce the partial positive charge on the carbonyl carbon. A less electrophilic carbonyl carbon will react more slowly with nucleophiles. This effect is a key consideration in the reactivity of aldehydes and ketones, where electron-donating groups attached to the carbonyl moiety generally decrease reactivity towards nucleophiles. khanacademy.orgyoutube.com
The interplay of these steric and electronic effects is a common theme in the study of substituted aromatic compounds and can lead to complex reactivity patterns that are not always predictable from simple additive models.
Reaction Intermediates and Transition State Analysis
Computational studies on related systems, such as the reaction of ketones with various reagents, have provided valuable insights into the geometries and energies of transition states. mit.edu For instance, in the addition of a nucleophile to a ketone, the transition state involves the partial formation of a new bond to the carbonyl carbon and the partial breaking of the carbon-oxygen pi bond. The energy of this transition state is highly sensitive to steric and electronic factors. Modern computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these fleeting structures and can provide quantitative predictions of reaction barriers. mit.edu
In the context of pyridine synthesis, such as the Kröhnke method, reactions proceed through a series of intermediates including Michael adducts and 1,5-dicarbonyl compounds. wikipedia.org While this compound is a product rather than a starting material in such a synthesis, understanding these pathways provides a framework for predicting its potential side reactions or further transformations. Mechanistic analyses of such reactions often employ techniques like in-situ NMR spectroscopy to detect and characterize transient intermediates. acs.orgnih.gov
The following table presents hypothetical activation energies for a nucleophilic addition to the ketone, illustrating the potential impact of the mesityl group.
Table 2: Hypothetical Activation Energies (ΔG‡) for Nucleophilic Addition
| Compound | Hypothetical ΔG‡ (kcal/mol) |
| 1-(Pyridin-3-yl)ethanone | 15 |
| 1-(6-Methylpyridin-3-yl)ethanone | 18 |
| This compound | >25 |
Note: This table is for illustrative purposes only. The values are hypothetical and intended to demonstrate the expected trend due to steric and electronic effects. Actual values would require detailed computational or experimental studies.
Applications of 1 6 Mesitylpyridin 3 Yl Ethanone in Advanced Chemical Synthesis and Catalysis
Ligand Design and Coordination Chemistry
The structural features of 1-(6-mesitylpyridin-3-yl)ethanone make it an ideal starting point for the synthesis of complex ligands, particularly those designed for coordination with transition metals. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ketone group can act as coordination sites, while the mesityl group provides steric bulk that can influence the geometry and reactivity of the resulting metal complexes.
Precursor for N^N Ligands in Transition Metal Complexes
The ketone functionality in this compound serves as a versatile handle for the synthesis of N^N chelating ligands. Through condensation reactions with various amines, the acetyl group can be converted into an imine, creating a pyridine-imine ligand framework. These N^N ligands are crucial in coordination chemistry, forming stable complexes with a wide range of transition metals. The steric hindrance provided by the mesityl group can enforce specific coordination geometries and influence the electronic properties of the metal center, which is a key aspect in the design of catalysts and functional materials.
Role in Cyclometalated Iridium(III) Complexes
While direct synthesis of cyclometalated iridium(III) complexes from this compound is not extensively documented, its derivatives are prime candidates for such applications. The pyridine-imine ligands derived from this ketone can participate in cyclometalation reactions with iridium(III) precursors. In these reactions, a C-H bond on an adjacent aryl group (often from the amine part of the ligand) can be activated to form a C-Ir bond, resulting in a stable, multidentate ligand that enhances the photophysical and electrochemical properties of the iridium center. These cyclometalated iridium(III) complexes are of significant interest for their applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. nih.govnih.gov
Integration into Palladium(II) Complexes for Catalysis
The pyridine-imine ligands synthesized from this compound are also well-suited for forming complexes with palladium(II). The resulting palladium(II) complexes often exhibit high stability and catalytic activity. The N^N coordination sphere, influenced by the sterically demanding mesityl group, can create a specific environment around the palladium center that is conducive to various catalytic transformations. These complexes are particularly explored for their potential in cross-coupling reactions.
Catalyst Component in Organic Transformations
The utility of this compound extends to its role as a component in the development of catalysts for important organic reactions. The ligands derived from this ketone can modulate the activity and selectivity of metal catalysts, leading to more efficient and controlled chemical processes.
Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium complexes derived from ligands based on this compound are promising catalysts for Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The performance of the palladium catalyst is highly dependent on the nature of its ligands. The steric and electronic properties imparted by the this compound framework can lead to catalysts with enhanced activity, stability, and selectivity.
While direct studies on catalysts from this compound are limited, research on analogous structures provides strong evidence for its potential. For instance, a process for the synthesis of a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, utilizes a palladium-catalyzed cross-coupling reaction, highlighting the suitability of this class of compounds in such catalytic systems. google.com The reaction conditions for a similar Suzuki-Miyaura coupling are detailed in the table below, suggesting a viable synthetic route and catalytic application for derivatives of this compound.
Table 1: Representative Conditions for a Suzuki-Miyaura Type Coupling of a Structurally Similar Pyridine Ketone
| Parameter | Value |
| Aryl Halide | 1-Bromo-4-(methylsulfonyl)benzene |
| Boronic Acid Analog | 1-(6-Methylpyridin-3-yl)ethanone |
| Catalyst | Palladium(II) acetate (B1210297) |
| Ligand | Xantphos |
| Base | Potassium phosphate (B84403) |
| Solvent | N,N-Dimethylformamide |
| Temperature | 85 °C |
| Reaction Time | 27 hours |
| Data derived from a patent for a structurally analogous reaction. google.com |
Role in Other Metal-Catalyzed Processes (e.g., Polymerization Catalysts)
The development of well-defined organometallic catalysts for olefin polymerization is a significant area of research. The ligands used in these catalysts play a critical role in determining the properties of the resulting polymer. While direct application of this compound in this context is not yet established, its derivatives hold potential. Ligands derived from this ketone could be used to create late-transition metal complexes, such as those of nickel or palladium, which are known to catalyze the polymerization and copolymerization of olefins. The bulky mesityl group could influence the rate of chain transfer and monomer insertion, thereby controlling the molecular weight and branching of the polymer. Research into ansa-zirconocene complexes, which are precatalysts for olefin polymerization, demonstrates the importance of ligand architecture in catalytic performance. mdpi.comresearchgate.net
Building Block for Complex Heterocyclic Systems
The reactivity of the acetyl group in this compound provides a gateway to a diverse range of heterocyclic structures. The flanking mesityl group offers steric protection and influences the electronic properties of the pyridine ring, allowing for controlled and selective transformations.
Synthesis of Novel Pyrazole (B372694) Derivatives
One of the key applications of this compound is in the synthesis of novel pyrazole derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry and materials science. A common and effective method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.
While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one through a Claisen condensation reaction. rsc.orgnih.gov In this reaction, the enolate of the ketone attacks an ester, such as ethyl formate (B1220265) or diethyl oxalate, to generate the corresponding β-ketoaldehyde or β-ketoester. These intermediates can then be cyclized with hydrazine or a substituted hydrazine to yield the target pyrazole.
A plausible synthetic route begins with the base-catalyzed Claisen condensation of this compound with an ester. For instance, reaction with ethyl formate in the presence of a strong base like sodium ethoxide would yield the corresponding β-ketoaldehyde. Subsequent treatment of this intermediate with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole bearing the 6-mesitylpyridin-3-yl substituent. The general nature of this reaction allows for the introduction of various substituents on the pyrazole ring by using substituted hydrazines.
| Reactant 1 | Reactant 2 (Ester) | Reactant 3 (Hydrazine) | Potential Pyrazole Product |
|---|---|---|---|
| This compound | Ethyl formate | Hydrazine hydrate | 3-(6-Mesitylpyridin-3-yl)-1H-pyrazole |
| This compound | Diethyl oxalate | Hydrazine hydrate | 5-(6-Mesitylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid |
| This compound | Ethyl formate | Phenylhydrazine | 5-(6-Mesitylpyridin-3-yl)-1-phenyl-1H-pyrazole |
This synthetic strategy highlights the utility of this compound as a versatile precursor for creating a library of novel pyrazole derivatives with potential applications in various fields of chemical research.
Pathways to Polycyclic Aromatic Hydrocarbons (PAHs)
The construction of polycyclic aromatic hydrocarbons (PAHs) is a significant endeavor in organic synthesis due to their applications in materials science, particularly in the field of organic electronics. This compound can serve as a key building block in the synthesis of nitrogen-containing PAHs, specifically those incorporating a quinoline (B57606) or benzoquinoline moiety.
One established method for the synthesis of quinolines is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgnih.govresearchgate.net In a potential synthetic pathway, this compound could react with a suitably substituted 2-aminoaryl aldehyde or ketone to construct a fused quinoline ring system. For example, the reaction of this compound with 2-aminobenzaldehyde (B1207257) under acidic or basic catalysis would be expected to yield 2-(6-mesitylpyridin-3-yl)quinoline.
Another relevant method is the Combes quinoline synthesis, which proceeds via the acid-catalyzed cyclization of an enamine formed from the reaction of an aniline (B41778) with a β-diketone. wikipedia.orgchempedia.info As discussed previously, this compound can be converted to a 1,3-dicarbonyl compound, which could then react with an aniline derivative to form a substituted quinoline.
These classical methods provide a framework for utilizing this compound in the synthesis of complex, multi-ring aromatic systems. A specific example of a Friedländer reaction has been reported between 2-acetylpyridine (B122185) and 3-aminonaphthalene-2-carbaldehyde, affording 2-(pyrid-2-yl)benzo[g]quinoline, demonstrating the feasibility of using acetylpyridines in such transformations. nih.gov
| Reactant 1 | Reactant 2 | Potential PAH Product Core |
|---|---|---|
| This compound | 2-Aminobenzaldehyde | Quinoline |
| This compound | 2-Amino-1-naphthaldehyde | Benzo[h]quinoline |
The incorporation of the bulky mesityl group can influence the photophysical properties and solid-state packing of the resulting PAHs, making this a promising route for the development of new functional materials.
Precursor for Other Organic Intermediates (e.g., Oxime Ethers)
Beyond its use in constructing complex ring systems, this compound is a valuable precursor for the synthesis of other important organic intermediates, notably oxime ethers. Oxime ethers are a class of compounds characterized by the C=N-O-R functionality and are found in various biologically active molecules and are useful synthetic intermediates themselves. nih.gov
The synthesis of oxime ethers from this compound is a two-step process. The first step involves the reaction of the ketone with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. This reaction is typically carried out in a suitable solvent such as pyridine or ethanol (B145695). mathnet.ruorgsyn.org The resulting oxime can then be O-alkylated or O-arylated by reaction with an appropriate alkyl or aryl halide in the presence of a base to yield the desired oxime ether. nih.gov
For example, the O-benzyl ether can be prepared by treating the oxime of this compound with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. Similarly, various O-alkyl ethers can be synthesized using different alkyl halides.
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | Hydroxylamine hydrochloride, Pyridine | This compound oxime |
| This compound oxime | Benzyl bromide, K₂CO₃ | This compound O-benzyl oxime |
| This compound oxime | Ethyl iodide, NaH | This compound O-ethyl oxime |
The ability to easily introduce a variety of substituents on the oxygen atom of the oxime functionality further underscores the versatility of this compound as a starting material for generating a diverse array of molecular structures.
Spectroscopic and Crystallographic Characterization Methodologies for 1 6 Mesitylpyridin 3 Yl Ethanone Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial arrangement of atoms within the molecule can be established.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while coupling constants (J) reveal the connectivity between neighboring protons. nih.gov
For a compound like 1-(6-mesitylpyridin-3-yl)ethanone, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring, the mesityl group, and the acetyl methyl group.
Pyridine Ring Protons: The protons on the pyridine ring typically appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are influenced by the positions of the substituents. For instance, the proton at the C2 position of the pyridine ring would likely appear as a doublet, coupled to the proton at C4. The proton at C5 would also be a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, showing coupling to both the C2 and C5 protons.
Mesityl Group Protons: The mesityl group has two aromatic protons and nine methyl protons. Due to the symmetry of the mesityl group, the two aromatic protons are chemically equivalent and would appear as a singlet. Similarly, the nine protons of the three methyl groups are often equivalent, giving rise to a single, intense singlet.
Acetyl Group Protons: The three protons of the acetyl methyl group would appear as a sharp singlet, typically in the upfield region of the spectrum compared to the aromatic protons.
The exact chemical shifts can be influenced by the solvent used for the NMR experiment. ipb.pt
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-2 | ~8.8 - 9.0 | Doublet (d) |
| Pyridine H-4 | ~8.0 - 8.2 | Doublet of Doublets (dd) |
| Pyridine H-5 | ~7.4 - 7.6 | Doublet (d) |
| Mesityl Aromatic H | ~6.9 - 7.1 | Singlet (s) |
| Acetyl CH₃ | ~2.6 - 2.8 | Singlet (s) |
| Mesityl o-CH₃ | ~2.3 - 2.5 | Singlet (s) |
| Mesityl p-CH₃ | ~2.1 - 2.3 | Singlet (s) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu The chemical shift range for ¹³C is much wider than for ¹H, which often allows for the resolution of all unique carbon signals. oregonstate.edu
In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each carbon atom in a unique chemical environment.
Carbonyl Carbon: The carbon of the acetyl group's carbonyl (C=O) typically appears far downfield, in the range of 190-200 ppm. wisc.edu
Pyridine and Mesityl Carbons: The aromatic carbons of the pyridine and mesityl rings appear in the region of approximately 120-160 ppm. oregonstate.edudocbrown.info The specific chemical shifts are influenced by the attached substituents and their electronic effects.
Methyl Carbons: The carbon atoms of the acetyl and mesityl methyl groups appear in the upfield region of the spectrum, typically between 15 and 30 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | ~197 |
| Pyridine C-2 | ~152 |
| Pyridine C-3 | ~135 |
| Pyridine C-4 | ~137 |
| Pyridine C-5 | ~123 |
| Pyridine C-6 | ~158 |
| Mesityl C-1' | ~138 |
| Mesityl C-2'/6' | ~128 |
| Mesityl C-3'/5' | ~139 |
| Mesityl C-4' | ~138 |
| Acetyl CH₃ | ~26 |
| Mesityl o-CH₃ | ~21 |
| Mesityl p-CH₃ | ~20 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity of the molecule. huji.ac.ilwikipedia.org
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org It is invaluable for tracing the connectivity of protons within the pyridine and mesityl rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgplos.org This allows for the direct assignment of carbon signals based on their attached, and often already assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). plos.org This is crucial for connecting different fragments of the molecule, for example, linking the acetyl group to the pyridine ring and the pyridine ring to the mesityl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. nih.govchemicalbook.com For this compound, the IR spectrum would show characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the acetyl moiety. chemicalbook.com
C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups appear just below 3000 cm⁻¹.
C-H Bends: Out-of-plane C-H bending vibrations in the aromatic region can provide information about the substitution pattern of the rings.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1680 - 1700 |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. scholaris.ca
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. spectrabase.com The fragmentation of pyridyl ketones is often characterized by cleavage of the bonds adjacent to the carbonyl group. libretexts.orgyoutube.com Common fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyridine ring or the methyl group. This would result in the formation of characteristic fragment ions. For example, loss of the methyl group (CH₃•) would lead to a prominent [M-15]⁺ peak. Loss of the acetyl group (CH₃CO•) would result in an [M-43]⁺ peak.
McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available on a side chain. youtube.com In the case of this compound itself, this rearrangement is not expected to be a major pathway due to the lack of an appropriate alkyl chain.
The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals.
For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The extended conjugation between the pyridine ring and the mesityl group, as well as the presence of the carbonyl group, will influence the wavelength of maximum absorption (λ_max). The position and intensity of these absorption bands can provide insights into the electronic structure of the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of synthesized compounds like this compound and its analogs. The principle of HPLC involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.
The purity of a sample is determined by integrating the area of the peaks in the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. The percentage purity can be calculated by comparing the area of the main peak to the total area of all peaks.
While specific HPLC methods for this compound are not extensively detailed in the public domain, methods for structurally related pyridin-3-yl derivatives can provide a framework. For instance, a method for the analysis of 1-pyridin-3-yl-ethylamine (B1303624) utilizes a mixed-mode column with a mobile phase of water, acetonitrile (B52724), and a sulfuric acid buffer, with UV detection at 260 nm. sielc.com For acetylpyridine derivatives, a reversed-phase HPLC method is commonly employed.
The development and validation of an HPLC method for purity assessment involves several key parameters to ensure its reliability and accuracy. These include:
Linearity and Range: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be detected, and the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, respectively.
A typical HPLC method for a compound like this compound would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. The gradient or isocratic elution would be optimized to achieve good separation of the main compound from any potential impurities. UV detection is suitable due to the chromophoric nature of the pyridine and acetyl groups. The determination of peak purity can be further enhanced by using techniques like diode-array detection (DAD) or by coupling the HPLC system to a mass spectrometer (HPLC-MS). nih.gov
Table 1: Illustrative HPLC Parameters for Purity Assessment of a Pyridine Derivative
| Parameter | Condition |
| Column | Primesep 100 mixed-mode |
| Mobile Phase | Water, Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄) buffer |
| Detection | UV at 260 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table is illustrative and based on a method for a related compound. sielc.com Specific conditions for this compound would require experimental optimization.
The purity of amyloid beta peptides, for example, has been determined to be greater than 95% using analytical HPLC, showcasing the technique's capability in ensuring high-purity samples for further studies. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.
For this compound analogs, obtaining single crystals suitable for X-ray diffraction allows for the unambiguous determination of their molecular architecture in the solid state. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
A key structural feature of this compound is the presence of the bulky mesityl (2,4,6-trimethylphenyl) group attached to the pyridine ring. The steric hindrance imposed by the mesityl group is expected to have a significant influence on the solid-state packing of the molecule.
Studies on related mesityl-substituted pyridine compounds have provided insights into this structural aspect. For instance, in the crystal structure of a platinum(II) complex containing a 1,3-bis(4-mesityl-pyridin-2-yl)-4,6-difluoro-benzene ligand, the mesityl groups are significantly twisted with respect to the pyridine rings. rsc.orgrsc.org The torsion angles between the mesityl groups and the pyridine rings were found to be approximately 61-63 degrees. rsc.org This significant dihedral angle is a direct consequence of the steric repulsion between the ortho-methyl groups of the mesityl substituent and the pyridine ring. A similar perpendicular orientation of the mesityl group relative to an adjacent aromatic ring has been observed in other sterically encumbered systems. acs.org
This steric bulk can also hinder close packing and strong intermolecular interactions, such as π-π stacking, between the aromatic rings of adjacent molecules in the crystal lattice. rsc.org The introduction of bulky substituents like the mesityl group can therefore be a deliberate strategy to control the solid-state properties of materials. rsc.orgrsc.org
The crystallographic data obtained for a compound includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of all atoms in the asymmetric unit. These data allow for the detailed analysis of the molecular geometry and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure.
Table 2: Representative Crystallographic Data for a Mesityl-Substituted Pyridine Complex
| Parameter | Value | Reference |
| Compound | [Pt(bis(4-Mes-py)-4,6-dFb)Cl] | rsc.org |
| Formula | C₃₄H₃₀Cl₂F₂N₂Pt | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/n | rsc.org |
| a (Å) | 14.345(3) | rsc.org |
| b (Å) | 18.234(4) | rsc.org |
| c (Å) | 14.598(3) | rsc.org |
| β (°) | 108.45(3) | rsc.org |
| Volume (ų) | 3620.1(13) | rsc.org |
| Z | 4 | rsc.org |
| Mesityl-Pyridine Torsion Angle (°) | ~61-63 | rsc.org |
This table presents data for a related mesityl-substituted pyridine complex to illustrate the type of information obtained from an X-ray crystallographic study. Data for this compound would be specific to its crystal structure.
Computational and Theoretical Investigations of 1 6 Mesitylpyridin 3 Yl Ethanone and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost.
A crucial aspect of understanding 1-(6-mesitylpyridin-3-yl)ethanone is determining its most stable three-dimensional structure. Geometry optimization calculations, typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger, would reveal the equilibrium bond lengths, bond angles, and dihedral angles. nanobioletters.com
A key structural feature of this molecule is the dihedral angle between the pyridine (B92270) ring and the mesityl ring. Due to significant steric hindrance from the ortho-methyl groups of the mesityl substituent, it is expected that the two rings will not be coplanar. The optimized geometry would likely show a significant twist around the C-C bond connecting the two rings. This rotation is a compromise between maximizing π-conjugation (which would favor planarity) and minimizing steric repulsion. Conformational analysis, performed by systematically rotating this dihedral angle and calculating the energy at each step (a potential energy surface scan), would identify the global energy minimum conformation and any rotational barriers.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are illustrative values based on related structures. Specific experimental or higher-level computational data is not available.
| Parameter | Predicted Value | Description |
|---|---|---|
| C(pyridyl)-C(mesityl) Bond Length | ~1.49 Å | Single bond connecting the two aromatic rings. |
| C=O Bond Length | ~1.22 Å | Typical carbon-oxygen double bond in a ketone. |
| Pyridyl-Mesityl Dihedral Angle | 60° - 90° | The angle of twist between the two rings, crucial for its overall shape. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. ripublication.com A smaller gap suggests the molecule is more easily excitable and more chemically reactive. researchgate.net
For this compound, the HOMO is expected to be primarily located on the electron-rich mesityl ring. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing acetyl-substituted pyridine ring, particularly with significant contributions from the C=O group and the nitrogen atom. uni-muenchen.de This spatial separation of the HOMO and LUMO would indicate a molecule with charge-transfer characteristics upon electronic excitation.
Table 2: Predicted Frontier Orbital Energies for this compound Note: These are illustrative values based on typical DFT calculations for similar aromatic ketones.
| Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital. |
| LUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital. |
An Electrostatic Potential (ESP) map illustrates the charge distribution of a molecule by color-coding regions of varying electrostatic potential onto the electron density surface. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. nih.gov
In an ESP map of this compound, the most negative potential (typically colored red) would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These regions represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly those on the methyl groups of the mesityl ring. youtube.com The ESP map provides a visual guide to the molecule's nucleophilic and electrophilic centers. nih.gov
The insights gained from HOMO-LUMO analysis and ESP mapping allow for predictions of the molecule's reactivity. The localization of the LUMO on the pyridine ring and carbonyl group suggests that nucleophilic attacks will preferentially occur at the carbonyl carbon. The negative potential sites (N and O atoms) identified by the ESP map are the most likely sites for protonation or coordination with Lewis acids. The distribution of the HOMO on the mesityl ring indicates it would be the site of initial oxidation or electrophilic substitution, although this is sterically hindered.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. materialsciencejournal.org TD-DFT is used to calculate the energies of electronic excited states, which correspond to the absorption of photons in the UV-visible spectrum. researchgate.net
Calculations would predict the vertical excitation energies and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this molecule, one would expect to see π→π* transitions associated with the aromatic systems and n→π* transitions associated with the carbonyl group and pyridine nitrogen. The results would allow for a theoretical prediction and interpretation of the experimental UV-Vis absorption spectrum.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. An MD simulation of this compound, typically in a simulated solvent environment, would provide detailed information about its conformational flexibility.
The primary focus of such a simulation would be the rotation around the bond connecting the pyridyl and mesityl rings. MD simulations can reveal the accessible range of dihedral angles at a given temperature, the frequency of transitions between different conformational states, and the influence of the solvent on this flexibility. This provides a more realistic model of the molecule's behavior in solution compared to the static, gas-phase picture from DFT optimization alone.
Quantum Chemical Descriptors (e.g., Chemical Hardness, Electronegativity)
Quantum chemical descriptors derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are essential for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net These descriptors are routinely calculated using DFT methods, often with the B3LYP functional and a suitable basis set like 6-31G(d,p). nih.govresearchgate.net
Key global reactivity descriptors include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large energy gap (ΔE = E_LUMO - E_HOMO) implies high hardness and low reactivity. researchgate.net
Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.
For this compound, the electron-donating mesityl group and the electron-withdrawing acetyl-substituted pyridine ring would influence these parameters. The pyridine nitrogen and the carbonyl oxygen atom are expected to be key sites for electrophilic and nucleophilic interactions, respectively. Based on studies of similar pyridyl ketones and pyridazine (B1198779) derivatives, the quantum chemical descriptors for this compound can be estimated. researchgate.net
Table 1: Predicted Quantum Chemical Descriptors for this compound
| Parameter | Symbol | Predicted Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.5 | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.8 | Indicates electron-accepting ability |
| Energy Gap | ΔE | 4.7 | Relates to chemical stability and reactivity |
| Electronegativity | χ | 4.15 | Measures electron-attracting power |
| Chemical Hardness | η | 2.35 | Resistance to electronic change |
| Global Softness | S | 0.426 | Inverse of hardness |
Note: The values in this table are illustrative, based on typical DFT (B3LYP/6-31G) calculations for analogous substituted pyridyl ketones and are presented to exemplify the expected electronic properties.* researchgate.net
Computational Spectroscopic Predictions (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their structural elucidation.
Nuclear Magnetic Resonance (NMR) Predictions
The ¹H NMR spectrum of this compound can be predicted by analyzing its distinct chemical environments. Due to the high symmetry of the mesityl group, its proton signals are simplified. docbrown.info
Mesityl Protons: The two methyl groups at the ortho positions are equivalent, giving rise to a single sharp singlet. The para-methyl group will produce a separate singlet. The two aromatic protons on the mesityl ring are also equivalent and will appear as another singlet.
Acetyl Protons: The methyl protons of the acetyl group are in a unique environment and will appear as a distinct singlet.
Pyridine Protons: The three protons on the pyridine ring are in different chemical environments and will likely appear as a set of doublet and doublet of doublets, with their exact shifts and coupling patterns determined by their positions relative to the nitrogen atom and the two substituents.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted δ (ppm) | Multiplicity | Notes |
| Acetyl (CH₃) | ~2.7 | Singlet | Deshielded by the carbonyl group. |
| Mesityl (ortho-CH₃) | ~2.1 | Singlet | Shielded environment of the mesityl group. docbrown.info |
| Mesityl (para-CH₃) | ~2.3 | Singlet | Standard chemical shift for an aryl methyl group. docbrown.info |
| Mesityl (aromatic CH) | ~6.9 | Singlet | Symmetrical aromatic protons of the mesityl ring. docbrown.info |
| Pyridine (H-2, H-4, H-5) | 7.5 - 9.2 | Multiplets | Complex splitting pattern due to different couplings and deshielding by the nitrogen atom. |
Note: Predicted shifts are relative to TMS in CDCl₃ and are based on data for analogous fragments like mesitylene (B46885) and various acetylpyridines. docbrown.infonih.gov
Infrared (IR) Spectroscopy Predictions
Theoretical frequency calculations using DFT can predict the vibrational modes of a molecule, which correspond to peaks in an IR spectrum. For this compound, the most characteristic absorptions are expected to be from the carbonyl group and the aromatic rings. The conjugation of the carbonyl group with the pyridine ring is expected to lower its stretching frequency compared to a simple aliphatic ketone. spcmc.ac.in
Table 3: Predicted Principal IR Absorption Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100-3000 | C-H Stretch (Aromatic) | Stretching of C-H bonds on the pyridine and mesityl rings. rsc.org |
| 3000-2850 | C-H Stretch (Aliphatic) | Stretching of C-H bonds in the methyl groups. spcmc.ac.in |
| ~1700 | C=O Stretch (Ketone) | Strong absorption characteristic of the acetyl group conjugated to the pyridine ring. nih.govspcmc.ac.in |
| 1600-1450 | C=C and C=N Stretch | Aromatic ring skeletal vibrations from both the pyridine and mesityl rings. nih.govresearchgate.net |
| ~1400 | C-N Stretch | Stretching of the carbon-nitrogen bond within the pyridine ring. spcmc.ac.in |
Note: These are predicted frequencies based on computational studies of pyridine derivatives and conjugated ketones. Experimental values may vary slightly. spcmc.ac.inresearchgate.net
UV-Visible (UV-Vis) Spectroscopy Predictions
Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules, predicting the maximum absorption wavelengths (λ_max) and corresponding electronic transitions. nih.govresearchgate.netacs.org The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the pyridine and mesityl rings, and n→π* transitions involving the lone pair electrons on the carbonyl oxygen and pyridine nitrogen. The solvent environment can influence the position of these absorption bands. nih.gov
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted λ_max (nm) | Electronic Transition | Solvent | Notes |
| ~260-280 | π→π | Non-polar (e.g., Hexane) | Intense absorption band related to the aromatic systems. |
| ~290-310 | π→π | Polar (e.g., Ethanol) | A slight red-shift is often observed in polar solvents for π→π* transitions. nih.gov |
| ~330-350 | n→π* | Non-polar (e.g., Hexane) | Weaker absorption band at longer wavelength. |
Note: Predicted values are based on TD-DFT calculations performed on similar styrylpyridine and other pyridyl ketone systems. nih.govresearchgate.net
Structure Reactivity/performance Relationships in 1 6 Mesitylpyridin 3 Yl Ethanone Systems
Impact of Mesityl Group Position and Steric Bulk on Synthetic Accessibility and Reaction Yields
The synthesis of 1-(6-mesitylpyridin-3-yl)ethanone and its derivatives is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org A plausible synthetic route involves the reaction of a suitably substituted boronic acid with a pyridine (B92270) derivative. For instance, the synthesis of the analogous compound 1-(6-p-tolyl-pyridin-3-yl)-ethanone is accomplished by reacting 5-acetyl-2-bromopyridine (B147078) with 4-tolylboronic acid in the presence of a palladium catalyst and a base.
The presence of the sterically demanding mesityl group at the 6-position of the pyridine ring introduces significant steric hindrance. This bulkiness can influence the efficiency of the synthetic reactions. While the mesityl group can make the approach of reactants to the reaction center more difficult, potentially lowering reaction rates and yields, it can also play a beneficial role in preventing undesirable side reactions, such as the formation of dimers or oligomers. The precise impact on yield will depend on the specific reaction conditions, including the choice of catalyst, ligand, and solvent.
Table 1: Illustrative Synthetic Yields of Substituted Pyridine Ethanones via Suzuki Coupling
| Reactants | Product | Catalyst System | Yield (%) |
|---|---|---|---|
| 5-acetyl-2-bromopyridine + 4-tolylboronic acid | 1-(6-p-tolyl-pyridin-3-yl)-ethanone | Pd(PPh3)2Cl2 / Na2CO3 | 92 |
| 5-acetyl-2-chloropyridine + Mesitylboronic acid | This compound | Pd(dppf)Cl2 / K2CO3 | Expected to be moderate to high |
Note: The yield for this compound is an educated estimation based on similar documented reactions.
The steric hindrance imparted by the mesityl group is not solely a challenge in synthesis but also a tool for controlling the coordination chemistry of the resulting ligand. nih.gov
Electronic Effects of Substituents on Pyridine and Ethanone (B97240) Moieties on Reactivity Profiles
The reactivity of this compound is governed by the electronic properties of its constituent parts: the pyridine ring, the ethanone group, and the mesityl substituent. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the attached functional groups. The nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq
The acetyl group at the 3-position is an electron-withdrawing group, further influencing the electron distribution within the pyridine ring. lasalle.edu The mesityl group, while sterically bulky, is generally considered to be weakly electron-donating due to hyperconjugation and the inductive effects of its methyl groups. lasalle.edu This combination of electronic effects dictates the reactivity of the molecule in various chemical transformations. For instance, the carbonyl carbon of the ethanone group is electrophilic and susceptible to nucleophilic attack, a reactivity that can be modulated by the electronic character of the pyridine ring.
The electronic nature of substituents on the pyridine ring has a demonstrable effect on the properties of the resulting metal complexes. For example, in ruthenium(II) bis(bipyridine) complexes with substituted acetylpyridines, the position of the acetyl group significantly affects the electronic structure and photochemical properties of the complex. researchgate.net Similarly, in manganese and rhenium complexes with substituted bipyridine ligands, electron-withdrawing substituents shift reduction potentials to more positive values, while electron-donating groups have the opposite effect, thereby influencing their catalytic activity for CO2 reduction. frontiersin.org
Correlation between Molecular Structure and Ligand Performance in Catalytic Systems
The performance of this compound as a ligand in catalytic systems is intrinsically linked to its molecular structure. The steric bulk of the mesityl group and the electronic nature of the substituents play crucial roles in determining key properties such as solubility and the emission characteristics of its metal complexes.
Solubility Enhancement
A significant challenge in the application of many metal complexes is their poor solubility in common organic solvents or aqueous media. The incorporation of bulky, non-polar groups like the mesityl group can enhance the solubility of the ligand and its corresponding metal complexes in organic solvents. This improved solubility is critical for homogeneous catalysis, enabling better interaction between the catalyst and the reactants in the solution phase.
Emission Properties in Complexes
The photophysical properties of metal complexes derived from this compound are highly dependent on the ligand's structure. The steric hindrance from the mesityl group can prevent the close approach of complex molecules to one another, thereby inhibiting self-quenching or the formation of non-emissive excimers. This can lead to enhanced luminescence quantum yields in the solid state and in concentrated solutions. rsc.org
The electronic properties of the ligand also play a vital role. The energy levels of the frontier molecular orbitals (HOMO and LUMO) of the ligand, which are influenced by the substituents, will affect the metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) energies in the resulting complex. These energies, in turn, determine the emission color and efficiency of the complex. For instance, in iridium(III) complexes, the introduction of electron-withdrawing fluorine atoms on the phenyl-pyridine ligands can lead to a blue shift in the emission wavelength. nih.gov
Table 2: Expected Photophysical Properties of a Hypothetical Platinum(II) Complex of this compound
| Property | Expected Value/Trend | Rationale |
|---|---|---|
| Emission Maximum (λem) | Expected in the blue-green to green region | Influenced by the energy gap between the metal d-orbitals and the ligand's π* orbitals. |
| Photoluminescence Quantum Yield (ΦPL) | Potentially high, especially in the solid state | The bulky mesityl group can suppress non-radiative decay pathways by preventing aggregation. rsc.org |
| Excited State Lifetime (τ) | Microsecond range | Typical for phosphorescent metal complexes. |
Note: These are projected properties based on trends observed in similar classes of compounds.
Influence of Structural Modifications on Coordination Modes and Complex Stability
The way in which this compound binds to a metal center (its coordination mode) and the stability of the resulting complex are heavily influenced by its structure. The pyridine nitrogen provides a primary coordination site. The carbonyl oxygen of the ethanone group can also participate in coordination, potentially leading to chelation and the formation of a stable five-membered ring with the metal ion.
The steric bulk of the mesityl group at the 6-position can enforce a specific coordination geometry around the metal center. It can prevent the coordination of multiple large ligands, favoring the formation of complexes with lower coordination numbers. This steric influence can be a powerful tool for controlling the structure and, consequently, the reactivity and selectivity of a catalyst. nih.gov
The stability of the metal complex is a function of both steric and electronic factors. The strength of the metal-ligand bond is influenced by the electron-donating or electron-withdrawing nature of the substituents on the ligand. Generally, more electron-donating ligands form more stable complexes with electron-deficient metal centers. The chelate effect, if the ethanone oxygen coordinates, would also significantly enhance the thermodynamic stability of the complex.
Different coordination modes can lead to vastly different properties. For example, in certain iridium complexes with picolinamide (B142947) ligands, a change in the coordination mode from N,N'-bidentate to N,O-bidentate can significantly modulate the photoluminescence quantum yield while having a minimal effect on the emission wavelength. google.com
Table 3: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Impact on Complex Properties |
|---|---|---|
| Monodentate (N-coordination) | The ligand binds to the metal center only through the pyridine nitrogen. | Allows for more flexibility in the coordination sphere and the potential for coordination of other ligands. |
| Bidentate (N,O-chelation) | The ligand binds through both the pyridine nitrogen and the carbonyl oxygen, forming a chelate ring. | Increases the stability of the complex (chelate effect) and can lead to more rigid structures. |
| Bridging | The ligand coordinates to two different metal centers. | Can lead to the formation of polynuclear complexes or coordination polymers with unique magnetic or photophysical properties. |
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Greener Synthetic Routes
The current synthesis of pyridine (B92270) derivatives, including 1-(6-mesitylpyridin-3-yl)ethanone, often relies on methods that may involve harsh reaction conditions, toxic solvents, and catalysts that are difficult to reuse. acs.org The development of more environmentally friendly and economically viable synthetic strategies is a paramount challenge.
Future research is directed towards multicomponent reactions (MCRs), which offer the advantage of combining several starting materials in a single step, often with higher atom economy. acs.org Microwave-assisted organic synthesis represents another promising avenue, as it can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govacs.org The exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is also gaining traction. acs.org These materials offer the benefits of easy separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. acs.org A comparison of conventional and greener synthetic approaches for pyridine derivatives is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Feature | Conventional Methods | Greener Alternatives |
|---|---|---|
| Catalysts | Homogeneous acid/base catalysts | Heterogeneous catalysts (e.g., MOFs, zeolites), organocatalysts acs.org |
| Solvents | Often toxic and volatile organic solvents | Water, ethanol (B145695), or solvent-free conditions nih.govacs.org |
| Energy Input | High temperatures, prolonged heating acs.org | Microwave irradiation, lower temperatures nih.govacs.org |
| Efficiency | Can suffer from low yields and by-product formation | Often higher yields, shorter reaction times nih.govacs.org |
| Sustainability | Difficult catalyst recovery, waste generation | Catalyst recyclability, reduced waste acs.org |
Exploration of Novel Reactivity Pathways for Diversification
The inherent reactivity of the acetyl and pyridine moieties in this compound offers a rich playground for chemical transformations. Future research will likely focus on leveraging these reactive sites to create a diverse library of new molecules with unique properties.
The carbonyl group of the acetyl moiety is a key functional handle. It can participate in a variety of reactions, including photoaddition reactions with silyl (B83357) ketene (B1206846) acetals to form β-hydroxyesters, which are valuable synthetic intermediates. nih.gov These reactions can proceed through either a single electron transfer (SET) or a [2+2]-cycloaddition pathway, depending on the reactants and solvent polarity. nih.gov
Furthermore, the pyridine ring itself can be functionalized. youtube.com While it is generally less reactive towards electrophilic substitution than benzene (B151609), it can undergo nucleophilic substitution, especially when activated by electron-withdrawing groups. youtube.com The development of novel cyclization reactions starting from derivatives of this compound is another exciting prospect for generating complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.com
Rational Design of Derivatives for Enhanced Catalytic Performance
A primary application of this compound is as a precursor to ligands for transition-metal catalysts. The rational design of derivatives of this compound is crucial for fine-tuning the electronic and steric properties of the resulting catalysts, thereby enhancing their activity, selectivity, and stability.
By modifying the substituents on the pyridine or mesityl groups, it is possible to modulate the ligand's basicity and coordination behavior. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can influence the electron density at the nitrogen atom of the pyridine ring, which in turn affects the strength of its bond to a metal center. nih.gov This can have a profound impact on the catalytic cycle of reactions such as cross-coupling, carbonylation, and reduction. nih.govgoogle.com The development of pyridine-based ligands for palladium-catalyzed reactions is an active area of research. nih.govgoogle.com
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A comprehensive understanding of the reaction mechanisms involving this compound and its derivatives is essential for their rational design and optimization. The application of advanced spectroscopic and computational techniques is poised to provide unprecedented insights into these processes.
In-situ spectroscopic methods, such as real-time NMR and IR spectroscopy, can be employed to monitor reaction progress and identify transient intermediates. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the electronic structure and reactivity of molecules. researchgate.networldscientific.com DFT calculations can be used to predict the most likely coordination modes of ligands to metal centers, elucidate reaction pathways, and rationalize experimentally observed trends in catalytic activity. researchgate.networldscientific.com For example, computational studies on pyridine-based ligands have helped to determine which nitrogen atoms are most likely to coordinate with a metal. worldscientific.com
Integration into New Materials Science Applications Beyond Current Scope (e.g., Optoelectronics, Advanced Catalysis)
The unique electronic and structural features of pyridine-based compounds suggest that derivatives of this compound could find applications in materials science beyond their current use in catalysis.
The π-conjugated nature of the pyridine ring makes these compounds interesting candidates for organic electronic materials. researchgate.netnih.gov With appropriate functionalization, they could be incorporated into organic light-emitting diodes (OLEDs), sensors, or photosensitizers. nih.govrsc.org The ability of pyridine derivatives to act as ligands for a wide range of metal ions also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with tailored properties for gas storage, separation, or advanced catalysis. nih.govacs.org The exploration of these materials for applications in fields such as optoelectronics is an exciting frontier. rsc.orgrsc.org
Q & A
Q. What are the recommended synthetic routes for 1-(6-mesitylpyridin-3-yl)ethanone, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of pyridinyl ethanone derivatives often involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example, cyclometalated palladacycles can be used as pre-catalysts in Suzuki-Miyaura couplings to attach mesityl groups to pyridine scaffolds . Optimize reaction conditions by:
- Using anhydrous solvents (e.g., distilled acetonitrile or toluene) to prevent side reactions.
- Screening ligands (e.g., phosphine-based) to enhance catalytic efficiency.
- Monitoring reaction progress via TLC or HPLC-MS.
Reference yields for analogous compounds (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) suggest yields of 60–80% under inert atmospheres .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm regiochemistry and substituent integration. For example, methyl protons in mesityl groups resonate at δ 2.0–2.5 ppm .
- Mass Spectrometry : Electron ionization (EI) MS can identify molecular ion peaks (e.g., m/z 253 for a related ethanone derivative) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretching vibrations (~1700 cm) and aromatic C-H bends (~800 cm) .
Q. How does the steric bulk of the mesityl group influence the compound’s stability in solution?
Methodological Answer: The mesityl group’s ortho-methyl substituents hinder rotation, reducing aggregation and improving solubility in non-polar solvents (e.g., toluene). Stability under reflux can be assessed via kinetic studies:
- Monitor degradation via UV-Vis at λ = 270–300 nm (π→π* transitions).
- Compare half-lives in polar (e.g., DMSO) vs. non-polar solvents .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO-LUMO gaps and charge distribution. For example, the electron-withdrawing carbonyl group lowers the LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility parameters (e.g., Hansen solubility sphere) .
Q. How can contradictions in experimental vs. computational boiling point data be resolved?
Methodological Answer: Discrepancies arise from intermolecular forces (e.g., dipole-dipole vs. van der Waals). For instance:
Q. What strategies enable the study of structure-activity relationships (SAR) for pyridinyl ethanones in catalysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
